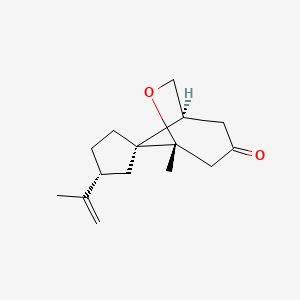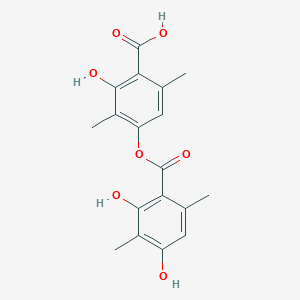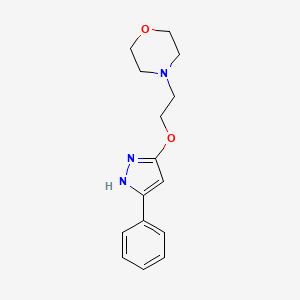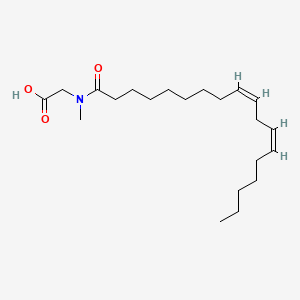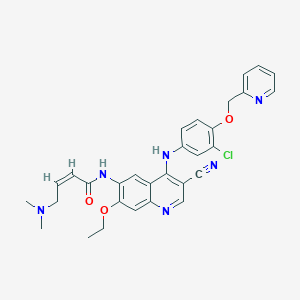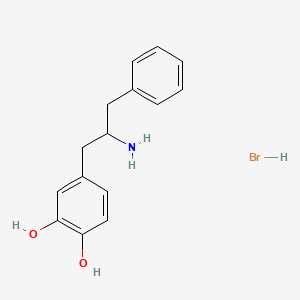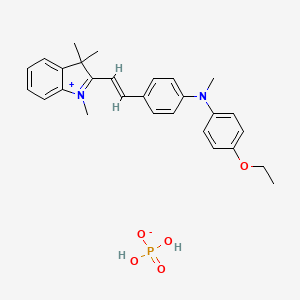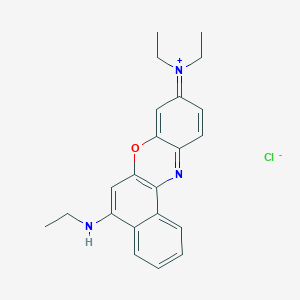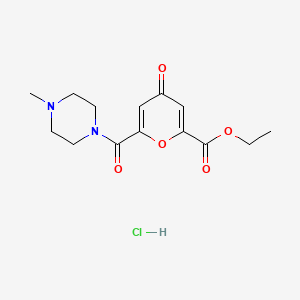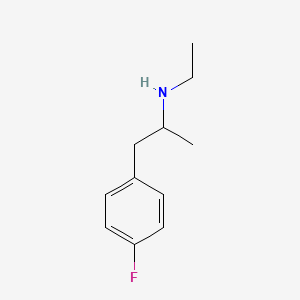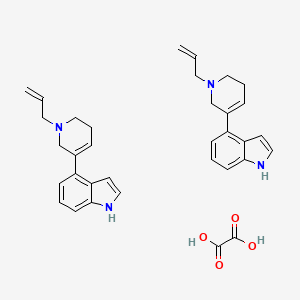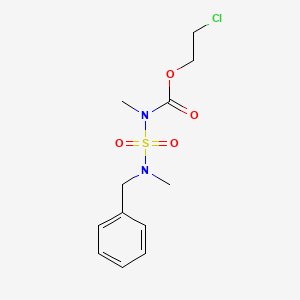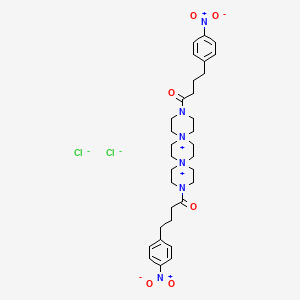
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique spiro structure and the presence of nitrophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride typically involves multiple steps, starting from readily available precursorsCommon reagents used in the synthesis include bromopropanoyl chloride and nitrophenyl acetic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazoniadispiro structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted spiro compounds .
Scientific Research Applications
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl groups are known to interact with enzymes and receptors, leading to various biological effects. The spiro structure also contributes to its unique binding properties, enhancing its efficacy in certain applications .
Comparison with Similar Compounds
Similar Compounds
- 3,12-Bis(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
- 3,12-bis[2-(acetylsulfanyl)ethyl]-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride
Uniqueness
Compared to similar compounds, 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(4-(4-nitrophenyl)-1-oxobutyl)-, dichloride is unique due to the presence of nitrophenyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .
Properties
CAS No. |
95461-37-3 |
|---|---|
Molecular Formula |
C32H44Cl2N6O6 |
Molecular Weight |
679.6 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1-[12-[4-(4-nitrophenyl)butanoyl]-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]butan-1-one;dichloride |
InChI |
InChI=1S/C32H44N6O6.2ClH/c39-31(5-1-3-27-7-11-29(12-8-27)35(41)42)33-15-19-37(20-16-33)23-25-38(26-24-37)21-17-34(18-22-38)32(40)6-2-4-28-9-13-30(14-10-28)36(43)44;;/h7-14H,1-6,15-26H2;2*1H/q+2;;/p-2 |
InChI Key |
IRKIMNVCSXLTNH-UHFFFAOYSA-L |
Canonical SMILES |
C1C[N+]2(CCN1C(=O)CCCC3=CC=C(C=C3)[N+](=O)[O-])CC[N+]4(CCN(CC4)C(=O)CCCC5=CC=C(C=C5)[N+](=O)[O-])CC2.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


